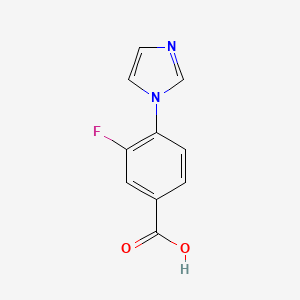

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid

Description

Contextualization of Fluorinated Heterocyclic Carboxylic Acids in Contemporary Organic Chemistry

Fluorinated heterocyclic carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. researchgate.netnih.gov

The presence of a heterocyclic motif, such as imidazole (B134444), introduces additional layers of functionality. Imidazole rings are prevalent in biologically active molecules and can participate in hydrogen bonding and other non-covalent interactions with biological targets. ed.ac.uk The combination of a fluorine atom, a benzoic acid group, and an imidazole ring within a single molecule, as seen in 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid, creates a versatile scaffold for the synthesis of a diverse range of complex molecular architectures.

Significance of this compound as a Synthetic Precursor

This compound is primarily recognized for its role as a key intermediate or building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. moldb.com Its structural features allow for a variety of chemical transformations. The carboxylic acid group can be readily converted into amides, esters, and other derivatives, while the imidazole and fluorinated phenyl rings provide sites for further functionalization.

The compound's utility is particularly evident in the development of kinase inhibitors, a major class of therapeutic agents used in oncology and immunology. nih.gov Many kinase inhibitors feature a heterocyclic core, and the specific substitution pattern of this compound can contribute to the desired binding affinity and selectivity for the target kinase.

Current Research Landscape and Definitive Research Objectives for this compound

The current research landscape for compounds like this compound is largely driven by the pursuit of novel therapeutics. While specific research programs focused solely on this compound are not extensively detailed in publicly available literature, its commercial availability from numerous chemical suppliers underscores its frequent use as a starting material in drug discovery campaigns. moldb.combldpharm.comcymitquimica.com

The primary research objectives associated with the use of this compound as a precursor include:

Synthesis of Novel Kinase Inhibitors: Researchers are continually exploring new chemical space to identify more potent and selective kinase inhibitors with improved pharmacokinetic profiles. The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors.

Development of Antimicrobial Agents: The imidazole moiety is a known pharmacophore in a variety of antimicrobial agents. The incorporation of fluorine can enhance the efficacy and overcome resistance mechanisms of existing drugs. Research in this area aims to synthesize and evaluate new antimicrobial candidates derived from this fluorinated imidazole-benzoic acid scaffold.

Exploration of Other Therapeutic Areas: The versatile nature of this compound allows for its application in the development of drugs for a wide range of diseases. Research objectives may include the synthesis of compounds targeting G-protein coupled receptors, ion channels, or other enzyme classes implicated in various pathologies.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1021235-05-1 | moldb.combldpharm.com |

| Molecular Formula | C₁₀H₇FN₂O₂ | bldpharm.com |

| Molecular Weight | 206.17 g/mol | bldpharm.com |

| Appearance | Solid | |

| Purity | Typically ≥98% | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

3-fluoro-4-imidazol-1-ylbenzoic acid |

InChI |

InChI=1S/C10H7FN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15) |

InChI Key |

DZRSPDSZSPNDLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 1h Imidazol 1 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid identifies several logical bond disconnections that form the basis for viable forward synthetic plans. The most prominent disconnections are centered around the formation of the aryl-nitrogen bond and the construction of the imidazole (B134444) ring itself.

Key Disconnections:

C-N Bond Disconnection: This is the most common and direct approach. It disconnects the imidazole ring from the fluorinated benzoic acid core. This leads to two primary sets of synthons: an imidazole anion (or equivalent) and a substituted fluorophenyl cation (or an aryl halide/triflate equivalent). This strategy is the foundation for methods like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Imidazole Ring Disconnection: This approach involves building the imidazole ring onto a pre-functionalized aniline derivative. For instance, disconnecting the N1-C2 and C4-C5 bonds of the imidazole ring could lead to a 4-amino-3-fluorobenzoic acid derivative, which would then undergo a cyclization reaction with appropriate reagents to form the heterocycle.

These retrosynthetic pathways guide the selection of starting materials and reaction types for the forward synthesis.

Forward Synthesis Strategies and Mechanistic Pathways

Based on the retrosynthetic analysis, several forward synthesis strategies have been developed to access this compound and its analogs. These methods range from classical nucleophilic substitution to modern transition-metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Approaches for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, represent a powerful tool for the formation of C(aryl)-N bonds. While the Suzuki-Miyaura reaction is primarily for C-C bond formation, the principles of oxidative addition and reductive elimination are central to palladium-catalyzed C-N coupling. In this context, an aryl halide or triflate (e.g., a derivative of 4-bromo-3-fluorobenzoic acid) is coupled with imidazole in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Ligand Exchange/Deprotonation: The imidazole, often deprotonated by the base, coordinates to the palladium(II) complex.

Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the palladium(0) catalyst.

This method offers high functional group tolerance and is often effective for sterically hindered or electronically challenging substrates.

Copper-Catalyzed N-Arylation Methods for Imidazole Incorporation

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, is a classical and still widely used method for forming aryl-heterocycle bonds. Modern variations often use more efficient catalyst systems and milder reaction conditions. The reaction typically involves coupling an aryl halide with imidazole using a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand (like phenanthroline) and a base in a polar aprotic solvent. nih.gov

A plausible route for the synthesis of the target compound would involve the reaction of imidazole with a 4-halo-3-fluorobenzoic acid derivative. For example, reacting 4-bromo-3-fluorobenzoic acid with imidazole in the presence of a copper catalyst would yield the desired product. Copper-catalyzed methods are often cost-effective compared to palladium-based approaches. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation

| Aryl Halide Precursor | Imidazole | Catalyst System | Base | Solvent | Temperature |

| 4-Bromo-3-fluorobenzoic acid | Imidazole | CuI / Ligand | K₂CO₃ | DMSO | 120-150 °C |

| Methyl 4-chloro-3-fluorobenzoate | Imidazole | Cu₂(acac)₂ | Cs₂CO₃ | DMF | 100-130 °C |

Note: This table represents plausible reaction conditions based on general knowledge of copper-catalyzed N-arylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a highly effective and common strategy for the synthesis of N-aryl imidazoles, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netbeilstein-journals.orgnih.gov In the case of this compound, a precursor like 3,4-difluorobenzoic acid or methyl 3,4-difluorobenzoate serves as an excellent substrate.

The mechanism proceeds via a two-step addition-elimination pathway. The imidazole nitrogen acts as a nucleophile, attacking the carbon atom bearing a suitable leaving group (typically fluorine or chlorine). The strong electron-withdrawing effect of the carboxyl group (or ester) and the adjacent fluorine atom activates the C4 position for nucleophilic attack. The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity and yields the final product.

A typical procedure involves heating the fluorinated benzoic acid derivative with imidazole and a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). prepchem.comnih.gov The initial product is often the methyl or ethyl ester, which is subsequently hydrolyzed to the carboxylic acid. prepchem.com

Table 2: Example of SNAr Synthesis for an Analog

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product | Reference |

| Methyl 4-fluorobenzoate | 1H-imidazole | K₂CO₃ | DMSO | 120-130°C | Methyl 4-(1H-imidazol-1-yl)benzoate | prepchem.com |

This reaction demonstrates the feasibility of SNAr for attaching imidazole to a fluorinated benzoic acid framework.

Cyclization Reactions for Imidazole Ring Formation

An alternative to forming the C-N bond directly is to construct the imidazole ring on a pre-existing aniline scaffold. This approach starts with a derivative of 4-amino-3-fluorobenzoic acid. Various established methods for imidazole synthesis can be employed. organic-chemistry.org

For example, the Debus synthesis could be adapted, involving a one-pot reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and the aniline derivative in the presence of ammonia or an ammonium salt. Alternatively, the Marckwald synthesis could be utilized, which involves the reaction of an α-amino ketone (derived from the aniline) with a cyanate or a similar reagent.

While versatile, these methods may require more steps compared to direct C-N coupling approaches and necessitate careful management of functional group compatibility, especially with the reactive carboxylic acid group.

Chemo- and Regioselective Functionalization of Precursors

The synthesis of this compound often relies on the selective functionalization of readily available starting materials. For instance, starting from 2-fluoro-4-bromotoluene, a series of reactions can be performed to introduce the required functional groups with high regioselectivity. prepchem.com

A possible synthetic sequence could be:

Oxidation: The methyl group of 2-fluoro-4-bromotoluene is oxidized to a carboxylic acid to yield 3-fluoro-4-bromobenzoic acid.

N-Arylation: This intermediate can then undergo a copper or palladium-catalyzed coupling reaction with imidazole, as described previously, to replace the bromine atom.

The electronic properties of the substituents play a crucial role in directing these transformations. The fluorine atom and the carboxylic acid group are electron-withdrawing, influencing the reactivity of the aromatic ring and the ease of substitution at different positions. Careful selection of reaction conditions is essential to achieve the desired chemo- and regioselectivity and avoid unwanted side reactions.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, base, temperature, and the potential use of a catalyst.

Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (B95107) (THF) are often employed for nucleophilic aromatic substitution reactions involving fluoroarenes. nih.govresearchgate.net DMSO is particularly effective in accelerating these reactions due to its ability to solvate cations, leaving the anionic nucleophile more reactive. chemicalbook.com

Base Selection: A variety of bases can be used to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov Non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored, although in some cases, they may lead to lower yields compared to inorganic bases like potassium tert-butoxide (t-BuOK). researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are crucial for driving the substitution to completion while minimizing the formation of byproducts. Temperatures typically range from ambient to elevated temperatures, often between 60-120 °C. organic-chemistry.orgnih.gov Microwave irradiation has been shown to significantly reduce reaction times and, in some instances, improve yields for nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net For example, a reaction that might take several hours under conventional heating could potentially be completed in a matter of minutes using microwave assistance. researchgate.net

Catalysis: While the reaction can proceed without a catalyst, copper-catalyzed Ullmann-type couplings are a well-established method for the N-arylation of imidazoles. nih.gov The use of a copper(I) source, such as copper(I) bromide (CuBr), often in conjunction with a ligand, can facilitate the reaction under milder conditions. organic-chemistry.org

The following interactive table summarizes the impact of various reaction parameters on the yield of analogous N-arylation reactions of imidazoles.

| Parameter | Variation | Effect on Yield | Reference |

| Solvent | THF | High | researchgate.net |

| DMSO | High | nih.govchemicalbook.com | |

| Dioxane | Moderate | researchgate.net | |

| Base | t-BuOK | High | researchgate.net |

| K₂CO₃ | High | nih.gov | |

| LiHMDS | Lower | researchgate.net | |

| DBU | Lower | researchgate.net | |

| Temperature | 95 °C (Microwave) | High | researchgate.net |

| 80 °C (Conventional) | Moderate to High | organic-chemistry.org | |

| Room Temperature | Low | organic-chemistry.org | |

| Catalyst | CuBr/Ligand | High | organic-chemistry.org |

| None | Moderate to High (with activated substrates) | nih.govresearchgate.net |

Scalability Considerations for Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions: While high temperatures and pressures might be manageable on a small scale, they can pose significant safety and engineering challenges in large reactors. The exothermic nature of the nucleophilic aromatic substitution reaction needs to be carefully managed to prevent thermal runaways. This involves efficient heat transfer and potentially the use of a semi-batch process where one of the reactants is added portion-wise.

Reagent Handling and Cost: The cost and handling of raw materials become more critical on a larger scale. While certain solvents and bases may provide excellent results in the lab, their cost, toxicity, and disposal may render them unsuitable for industrial production. For instance, while cesium carbonate can be an effective base, its high cost may necessitate exploring more economical alternatives like potassium or sodium carbonate. organic-chemistry.org

Work-up and Product Isolation: The work-up procedure must be robust and scalable. Extraction and filtration processes that are straightforward in the laboratory can become bottlenecks on an industrial scale. The choice of solvents for extraction and crystallization needs to be carefully considered based on factors like recovery, safety, and environmental impact. The high water solubility of some imidazole derivatives can complicate isolation, sometimes requiring evaporation of large volumes of water, which is energy-intensive. beilstein-journals.org

Process Safety: A thorough hazard evaluation is essential before scaling up the synthesis. This includes identifying potential side reactions, thermal instabilities, and the toxicity of all reagents and intermediates. The use of highly reactive or toxic reagents would require specialized handling procedures and equipment.

Purification and Isolation Techniques for High Purity Material

Achieving high purity of this compound is crucial for its intended applications, particularly in pharmaceuticals. Several techniques can be employed for its purification and isolation.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For imidazole-containing benzoic acids, recrystallization from solvents like ethyl acetate (B1210297) or ethanol has been reported to yield pure products. nih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Melt crystallization is another technique that can be used for the purification of benzoic acid derivatives. researchgate.net

Chromatography: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and a mixture of solvents, such as hexane and ethyl acetate, can be used as the mobile phase. chemicalbook.com The polarity of the eluent can be adjusted to achieve optimal separation.

Acid-Base Extraction: The amphoteric nature of this compound, containing both a basic imidazole ring and an acidic carboxylic acid group, can be exploited for purification. The compound can be selectively extracted into an acidic or basic aqueous solution and then precipitated by adjusting the pH. For instance, dissolving the crude product in a basic solution and then acidifying it will precipitate the carboxylic acid, potentially leaving behind neutral and basic impurities.

Characterization of Purity: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the compound can also serve as an indicator of its purity.

Advanced Chemical Reactivity and Derivatization of 3 Fluoro 4 1h Imidazol 1 Yl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of various functional groups through well-established organic reactions.

The carboxylic acid functionality of 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then reacts with an alcohol. Imidazole (B134444) carbamates have also emerged as effective reagents for the chemoselective esterification of a wide range of carboxylic acids, offering a safer alternative to traditional methods. organic-chemistry.orgresearchgate.net

Amidation: The formation of an amide bond from this compound and an amine is a critical reaction, often employed in the synthesis of peptides and other biologically active molecules. researchgate.net Direct condensation of the carboxylic acid and amine requires high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid is typically "activated" using a coupling reagent. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxy-1H-benzotriazole (HOBt) to increase yields and suppress side reactions like epimerization. luxembourg-bio.com Other activating systems involve phosphonium (B103445) or uronium salts. luxembourg-bio.comnih.gov The choice of coupling reagent, solvent, and base can be optimized to achieve high yields and purity of the desired amide product. nih.gov

| Transformation | Reagent/Method | Typical Conditions | Notes |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Fischer Esterification; equilibrium-driven. |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process; formation of acyl chloride intermediate. | High-yielding and versatile. |

| Amidation | Amine, DCC, HOBt | Anhydrous organic solvent (e.g., DMF, CH₂Cl₂) at 0 °C to room temp. | HOBt minimizes racemization in chiral substrates. luxembourg-bio.com |

| Amidation | Amine, HATU, Base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF) at room temp. | HATU is a highly efficient uronium-based coupling agent. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process via acyl chloride. | Very reactive; suitable for less reactive amines. |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Therefore, powerful hydride donors such as lithium aluminum hydride (LiAlH₄) are typically required for their conversion to primary alcohols. libretexts.orgharvard.edu The reaction proceeds via a complex aluminum alkoxide intermediate, which is hydrolyzed in a subsequent workup step to yield the alcohol. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. harvard.edu

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than the starting carboxylic acid. libretexts.org Consequently, the reaction tends to proceed to the primary alcohol. To stop the reduction at the aldehyde stage, the reactivity of the carboxylic acid must be modified. A common strategy involves first converting the carboxylic acid into an ester or an acid chloride. These derivatives can then be reduced to aldehydes using less reactive, sterically hindered hydride reagents at low temperatures. For instance, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at -78 °C. libretexts.org Similarly, acid chlorides can be selectively reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

| Desired Product | Reagent | Substrate | Typical Conditions |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous/acidic workup |

| Primary Alcohol | Borane-THF complex (BH₃·THF) | Carboxylic Acid | Anhydrous THF, followed by workup. |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Ester derivative | Anhydrous solvent (e.g., Toluene, CH₂Cl₂) at -78 °C. |

| Aldehyde | Lithium tri-tert-butoxyaluminum hydride | Acyl chloride derivative | Anhydrous ether at low temperature. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures for simple benzoic acids. nist.gov However, the reaction rate is significantly influenced by the presence of substituents on the aromatic ring. nist.gov

Mechanistic Considerations: For substituted benzoic acids, decarboxylation can be facilitated, particularly under acidic conditions. nih.gov The mechanism is thought to involve the protonation of the carbonyl oxygen, followed by the cleavage of the aryl-carboxyl C-C bond to form an aryl cation and carbon dioxide. The stability of this cationic intermediate is key to the reaction's feasibility.

Reactivity of the Imidazole Nitrogen and Ring System

The imidazole moiety offers additional sites for chemical modification, including the nucleophilic N-3 nitrogen and the C-2 carbon of the heterocyclic ring.

The N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons and is nucleophilic, making it susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond at the N-3 position. It is typically carried out by treating the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. uobabylon.edu.iqnih.gov The base deprotonates the N-1 hydrogen, generating an imidazolate anion which then attacks the alkyl halide. This results in the formation of a quaternary imidazolium (B1220033) salt.

N-Acylation: N-acylation introduces an acyl group at the N-3 position, forming an acylimidazolium species. This is generally achieved using acylating agents like acyl chlorides or acid anhydrides. researchgate.net These acylated imidazole derivatives are often highly reactive intermediates themselves and can be used as acyl transfer agents in subsequent reactions.

| Reaction | Reagent Type | Examples | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | CH₃I, C₆H₅CH₂Br | N-3 Alkyl Imidazolium Salt |

| N-Acylation | Acyl Halide | CH₃COCl, C₆H₅COCl | N-3 Acyl Imidazolium Salt |

| N-Acylation | Acid Anhydride | (CH₃CO)₂O | N-3 Acyl Imidazolium Salt |

The imidazole ring is an electron-rich heterocycle and is generally reactive towards electrophilic aromatic substitution. uobabylon.edu.iqminia.edu.eg In principle, substitution can occur on the imidazole ring or the substituted benzene (B151609) ring.

Reactivity of the Imidazole Ring: Electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C-4 or C-5 positions. However, in this compound, these positions are occupied. The next most reactive site on the imidazole ring is the C-2 position. uobabylon.edu.iq Substitution at C-2 is possible, particularly under forcing conditions or if the other positions are blocked. uobabylon.edu.iq

Common Electrophilic Substitution Reactions:

Halogenation: Bromination (with Br₂ in chloroform) or iodination (with I₂ under alkaline conditions) can introduce halogen atoms onto the imidazole ring. uobabylon.edu.iq

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uobabylon.edu.iq

The outcome of electrophilic substitution on this compound is complex. The reaction is competitive between the electron-rich imidazole ring and the substituted benzene ring. The benzene ring is influenced by the activating imidazole group and the deactivating fluoro and carboxylic acid groups. wikipedia.org The specific site of substitution will depend on the reaction conditions and the nature of the electrophile.

Coordination Chemistry with Metal Centers and Ligand Applications

This compound is a bifunctional organic molecule poised for significant applications in coordination chemistry and materials science. Its structure incorporates two key coordinating groups: a carboxylate (–COOH) moiety and an imidazole ring. This combination allows it to act as a versatile ligand, bridging multiple metal centers to form sophisticated supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the imidazole ring offers an additional nitrogen donor site for coordination. This dual functionality enables the formation of stable, extended networks. Analogous ligands, such as 4-(1H-imidazol-4-yl)benzoic acid, have been successfully used to construct novel coordination polymers with diverse structural motifs, ranging from one-dimensional chains to complex three-dimensional frameworks with metal ions like Cu(II), Cd(II), Zn(II), and Co(II). acs.orgacs.org The specific reaction conditions, such as temperature, solvent, and the metal salt used, can influence the final topology of the resulting framework. acs.org

The presence of the fluorine atom on the benzene ring can further influence the properties of the resulting metal complexes. Fluorination is a known strategy for modifying the electronic properties of a ligand, which in turn can tune the luminescent or gas adsorption properties of the MOF. mdpi.com For instance, fluorinated benzoic acid derivatives have been used to create organometallic clusters with tunable magnetic properties. ossila.com Therefore, this compound is a promising candidate for developing new functional materials, including porous MOFs for gas storage and separation, catalysts, and fluorescent sensors for detecting metal ions or small molecules. rsc.orgnih.gov

Modifications and Substitutions on the Fluorinated Benzene Ring

The aromatic core of this compound is amenable to further functionalization through reactions on the benzene ring. The regiochemical outcome of these reactions is governed by the directing effects of the three existing substituents: the fluoro group, the imidazol-1-yl group, and the benzoic acid group.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. minia.edu.egmasterorganicchemistry.com The reactivity and orientation of an incoming electrophile are dictated by the electronic nature of the substituents already present on the ring. libretexts.orgyoutube.com

In the case of this compound, the directing effects are as follows:

Carboxylic Acid (–COOH) at C1: This is a deactivating, meta-directing group due to its electron-withdrawing nature. It will direct incoming electrophiles to the C3 and C5 positions.

Fluoro (–F) at C3: Halogens are deactivating but ortho, para-directing. The fluorine atom will direct incoming electrophiles to the C2 and C6 positions.

Imidazol-1-yl at C4: This group is generally considered activating and ortho, para-directing. It will direct incoming electrophiles to the C3 and C5 positions.

Considering these competing influences, the most probable sites for electrophilic attack can be predicted:

C5 Position: This position is targeted by two groups: the meta-directing carboxylic acid and the para-directing imidazol-1-yl group.

C2 Position: This position is targeted by the ortho-directing fluoro group.

C6 Position: This position is also targeted by the ortho-directing fluoro group.

Directed ortho-Metalation (DoM) Strategies (if applicable)

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. organic-chemistry.org

For this compound, several functional groups could potentially act as DMGs. The carboxylic acid group is a known DMG, especially after initial deprotonation to the carboxylate. rsc.org The carboxylate directs lithiation to the adjacent C2 and C6 positions. organic-chemistry.org The fluorine atom is also a moderate DMG, directing lithiation to its ortho positions, C2 and C4. organic-chemistry.orgrsc.org

Given the molecular structure, a DoM strategy would likely proceed as follows:

Addition of the first equivalent of a strong base (e.g., s-BuLi) would deprotonate the most acidic proton of the carboxylic acid, forming a lithium carboxylate in situ.

This lithium carboxylate group then acts as a potent DMG. A second equivalent of the base would be directed to deprotonate one of the ortho positions.

The C2 position is the most probable site for this second deprotonation, as it is ortho to both the carboxylate DMG and the fluoro DMG, which provide a cooperative directing effect.

The resulting dianion intermediate, lithiated at the C2 position, could then be reacted with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂, disulfides) to introduce new substituents with high regiocontrol, providing access to a variety of contiguously substituted benzoic acid derivatives. organic-chemistry.org

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orged.ac.uk Benzoic acid derivatives are frequently employed as one of the key building blocks in various MCRs. nih.gov

Given its structure, this compound is a suitable candidate for incorporation into MCRs. The carboxylic acid functionality can participate in classic MCRs such as the Ugi or Passerini reactions. For example, in a Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate complex, peptide-like molecules.

Furthermore, the imidazole moiety could also participate in or influence the outcome of MCRs. Catalytic procedures for the multi-component synthesis of substituted imidazoles are well-established, highlighting the role of the imidazole core in building molecular complexity. rsc.org The unique electronic and steric properties imparted by the fluoro and imidazole substituents could lead to the discovery of novel scaffolds and reaction pathways when this compound is utilized in MCRs designed for the synthesis of diverse heterocyclic libraries.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The structure of this compound makes it a candidate for applications in stereoselective synthesis, particularly as a chiral derivatizing agent (CDA). CDAs are used to determine the enantiomeric excess and absolute configuration of chiral molecules. This is typically achieved by reacting the CDA with a chiral analyte (like an alcohol or amine) to form a mixture of diastereomers, which can then be analyzed by techniques such as NMR spectroscopy.

A structurally similar molecule, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), has been successfully employed as an axially chiral CDA for assigning the absolute configuration of β-chiral aminoalcohols. acs.org The benzimidazole (B57391) and carboxylic acid groups create a sterically defined environment, leading to distinct and predictable chemical shift differences in the ¹H NMR spectra of the resulting diastereomeric esters.

Following this precedent, this compound could be used in a similar fashion. By converting it into an activated form (e.g., an acid chloride) and reacting it with a chiral alcohol or amine, it would form diastereomeric esters or amides. The fluorine atom and the specific geometry of the imidazole ring relative to the carboxylic acid would influence the conformational preferences of the resulting diastereomers, potentially leading to reliable models for assigning absolute configurations based on NMR analysis. This makes the compound a potentially valuable tool in asymmetric synthesis and stereochemical analysis.

Comprehensive Structural Elucidation and Advanced Analytical Characterization of 3 Fluoro 4 1h Imidazol 1 Yl Benzoic Acid

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

Specific ¹H, ¹³C, and ¹⁹F NMR spectra for 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid, including chemical shifts (δ) and coupling constants (J), are not available in published literature. A detailed analysis requires experimental data to assign signals to the specific protons, carbons, and the fluorine atom in the molecule and to interpret the spin-spin coupling patterns that reveal connectivity.

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY)

Without experimental 2D NMR data (COSY, HSQC, HMBC, NOESY), a correlation analysis to confirm the connectivity of atoms within the this compound molecule cannot be performed. These techniques are essential for unambiguously assembling the molecular structure by identifying through-bond and through-space correlations.

Solid-State NMR Applications (if relevant)

No information regarding the application of solid-state NMR to the study of this compound has been found.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

Publicly accessible high-resolution mass spectrometry data, which would confirm the elemental composition (exact mass) and provide insights into the molecule's fragmentation pathways under ionization, is not available for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Experimentally recorded FT-IR and Raman spectra for this compound are not present in the searched scientific databases. A detailed analysis of vibrational modes to identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, aromatic C-H and C=C vibrations, C-F bond, and imidazole (B134444) ring vibrations is therefore not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound corresponds to the excitation of valence electrons from their ground state to higher energy excited states. shu.ac.uk The molecular structure, featuring a benzoic acid ring, an imidazole ring, and a fluorine substituent, contains π-electrons and non-bonding (n) electrons, which are responsible for its characteristic UV absorption profile.

The primary electronic transitions observed for aromatic and heteroaromatic systems like this compound are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values (1,000 to 10,000 L mol⁻¹ cm⁻¹) and are responsible for the strong absorption bands in the UV spectrum. shu.ac.uk The conjugated system formed by the benzene (B151609) and imidazole rings is the principal chromophore responsible for these absorptions.

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., from the nitrogen atoms of the imidazole ring or the oxygen atoms of the carboxylic acid) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity (10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk

The absorption spectrum is expected to show distinct bands corresponding to these transitions. The presence of the carboxylic acid and imidazole groups, which contain unsaturated bonds, defines the molecule's chromophoric properties. tanta.edu.eg The specific wavelengths (λmax) of these absorption bands are influenced by the electronic environment, including the fluorine substituent and the solvent used for analysis.

| Type of Transition | Involved Orbitals | Expected Molar Absorptivity (ε) | Associated Molecular Parts |

| π → π | π bonding → π antibonding | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Benzene Ring, Imidazole Ring |

| n → π | Non-bonding → π antibonding | Low (10 - 100 L mol⁻¹ cm⁻¹) | Imidazole Nitrogen, Carboxyl Oxygen |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, geometry, and the non-covalent interactions that govern crystal packing. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 4-(Imidazol-1-yl)benzoic acid researchgate.netnih.gov and 3-Fluoro-4-methylbenzoic acid researchgate.net, allows for a detailed prediction of its solid-state characteristics.

Single crystal X-ray diffraction would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It is anticipated that the molecule would not be perfectly planar. A key feature would be the dihedral angle between the plane of the benzoic acid ring and the plane of the imidazole ring. In the analogous compound 4-(Imidazol-1-yl)benzoic acid, this angle is 14.5(1)°. researchgate.netnih.gov A similar non-coplanar arrangement is expected for the title compound, arising from steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens of the imidazole ring. The fluorine atom at the 3-position is expected to have a minimal direct impact on this dihedral angle but will influence the electronic properties and intermolecular interactions of the benzene ring.

The solid-state structure is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be the strong O—H···N hydrogen bond formed between the carboxylic acid group of one molecule and the non-protonated nitrogen atom of the imidazole ring of an adjacent molecule. This type of interaction is observed in 4-(Imidazol-1-yl)benzoic acid, linking molecules into infinite chains. researchgate.netnih.gov Additionally, weaker C—H···O interactions involving hydrogens from the aromatic rings and the carboxyl oxygen atoms are likely to further stabilize the crystal lattice. nih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Structure |

| Hydrogen Bond | Carboxyl O-H | Imidazole N | Primary interaction forming molecular chains |

| Hydrogen Bond | Aromatic C-H | Carboxyl O | Secondary interaction linking chains |

| π-Stacking | Benzene/Imidazole Ring | Benzene/Imidazole Ring | Stabilization of crystal packing |

The way molecules are arranged in the crystal lattice defines the crystal packing. Based on the dominant O—H···N hydrogen bonding, a chain-like packing motif is highly probable. These chains would then be arranged in three dimensions, likely in a herringbone or layered fashion, stabilized by weaker van der Waals forces and C—H···O interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon. mdpi.com Different polymorphs arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. For this compound, polymorphism could potentially arise from different hydrogen bonding patterns (e.g., forming dimers instead of chains) or different π-stacking arrangements. The existence of polymorphs would need to be investigated experimentally by crystallizing the compound under various conditions.

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this purpose. ekb.eg

Methodology:

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for separating moderately polar compounds like benzoic acid derivatives. thaiscience.info Columns with different properties, such as cyano (CN) phases, could also be employed. scispace.com

Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.info A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the main compound and any impurities with different polarities. scispace.com The pH of the aqueous component would be controlled to ensure the carboxylic acid is in a consistent protonation state, typically below its pKa to promote retention.

Detection: Given the presence of the aromatic chromophores, a UV detector is the most common and effective method. upb.ro The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to achieve maximum sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector would be even more advantageous, as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment by checking for co-eluting impurities. For higher sensitivity and structural confirmation, HPLC can be coupled with a Mass Spectrometry (MS) detector (LC-MS). nih.gov

A typical validated HPLC method would demonstrate high specificity, linearity, accuracy, and precision, making it suitable for routine quality control to quantify the compound and its process-related impurities. ekb.egresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and ensures analyte protonation |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte |

| Elution Mode | Gradient | Ensures separation of compounds with varying polarity |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns |

| Detection | UV at λmax (e.g., ~230-270 nm) | Quantifies the analyte based on light absorption |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is generally not feasible. The compound's high polarity, stemming from the carboxylic acid and imidazole functional groups, results in low volatility and a propensity for thermal degradation at the elevated temperatures of the GC inlet and column. To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

The primary objective of derivatization is to mask the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the compound's vapor pressure. For a molecule like this compound, the active hydrogens on the carboxylic acid and the imidazole ring are the primary targets for derivatization. Common strategies applicable to this compound include silylation and esterification. colostate.edujfda-online.com

Silylation

Silylation is a widely used derivatization technique in GC-MS analysis. nih.govresearchgate.net It involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. youtube.comsigmaaldrich.com In the case of this compound, both the carboxylic acid proton and the N-H proton of the imidazole ring can be derivatized to form a di-TMS derivative. This process significantly decreases the polarity and increases the volatility of the molecule, making it suitable for GC-MS analysis. researchgate.net

The reaction conditions, such as temperature and time, would need to be optimized to ensure complete derivatization. sigmaaldrich.com The resulting trimethylsilyl ester and N-trimethylsilylimidazole are much more amenable to vaporization and chromatographic separation on a standard non-polar or semi-polar GC column.

Esterification

Esterification is another effective derivatization method for the carboxylic acid group. chemguide.co.ukorganic-chemistry.org This typically involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. chemguide.co.uk While this method effectively masks the polarity of the carboxylic acid, the imidazole ring would likely remain underivatized, which might still present some challenges for GC analysis. A subsequent derivatization step for the imidazole nitrogen might be necessary for optimal performance. Diazomethane can also be used to form methyl esters in nearly quantitative yields. wikipedia.org

Mass Spectrometry of Derivatives

Once the volatile derivative is separated by the gas chromatograph, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

The table below summarizes potential derivatization strategies and the expected characteristics of the resulting derivatives.

| Derivatization Method | Target Functional Group(s) | Derivatizing Agent | Resulting Derivative | Expected Increase in Volatility |

| Silylation | Carboxylic Acid, Imidazole N-H | BSTFA, MSTFA | Trimethylsilyl (TMS) ester and N-TMS imidazole | High |

| Esterification | Carboxylic Acid | Methanol/Acid Catalyst | Methyl Ester | Moderate |

| Esterification | Carboxylic Acid | Diazomethane | Methyl Ester | Moderate |

Theoretical and Computational Chemistry Approaches to 3 Fluoro 4 1h Imidazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for geometry optimization and energy calculations of medium-sized organic molecules like 3-Fluoro-4-(1H-imidazol-1-yl)benzoic acid. researchgate.netpreprints.org

In a typical DFT study, the molecular geometry is optimized to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure at 0 Kelvin. This process involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31++G(d,p)) that appropriately describe the electronic interactions. ucl.ac.uk The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the planarity of the molecule and the relative orientation of the imidazole (B134444) and fluorobenzoic acid rings.

The calculations also provide thermodynamic data, including the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p)) This table presents illustrative data based on typical values for similar molecular fragments.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(carboxyl)=O | 1.21 Å |

| Bond Length | C(aromatic)-F | 1.36 Å |

| Bond Length | C(aromatic)-N(imidazole) | 1.42 Å |

| Bond Angle | O-C-O (carboxyl) | 122.5° |

| Bond Angle | C(aromatic)-C-F | 118.0° |

| Dihedral Angle | C-C-N-C (Phenyl-Imidazole) | 35.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for certain electronic properties. researchgate.netnih.gov

For this compound, ab initio calculations could be employed to refine the energies obtained from DFT, providing a more accurate determination of the molecule's electronic ground state and the relative energies of different conformers. They are particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which are critical in understanding the behavior of the carboxylic acid and imidazole moieties. researchgate.net These high-accuracy calculations serve as a benchmark to validate the results from less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more polarizable and reactive.

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO might be distributed over the electron-withdrawing fluorobenzoic acid moiety. acs.org This distribution helps predict the most probable sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound This table presents illustrative data based on typical values for similar molecular fragments.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/(2η) | 0.21 |

| Electrophilicity Index | ω | χ2/(2η) | 3.66 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises primarily from the rotation around the single bond connecting the phenyl ring to the imidazole nitrogen. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) and the energy barriers between them. lew.ronih.gov

This is typically achieved by mapping the potential energy surface (PES). A relaxed PES scan involves systematically varying the dihedral angle of the C-C-N-C bond (linking the two rings) in small increments (e.g., 10-15 degrees) and performing a geometry optimization at each step while keeping the dihedral angle fixed. aip.org Plotting the resulting energy against the dihedral angle reveals the low-energy conformers (at the minima) and the transition states for rotation (at the maxima). This analysis helps to understand whether the molecule prefers a planar or a twisted conformation and the energy required to rotate the rings relative to each other. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. ucl.ac.uknih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory. nih.gov Comparing the predicted shifts with experimental data helps in the assignment of signals in the NMR spectrum. For this compound, these calculations would be sensitive to the electronic effects of the fluorine atom, the carboxylic acid group, and the imidazole ring.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. semanticscholar.org These calculations yield a set of normal modes and their corresponding frequencies. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. ucl.ac.uk This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to specific molecular motions, such as C=O stretching of the carboxylic acid, C-F stretching, and various vibrations of the aromatic and imidazole rings. nih.govfgcu.edu

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data based on typical values for similar molecular fragments.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0 - 13.0 |

| Aromatic Ring | ~7.5 - 8.2 | |

| Imidazole Ring | ~7.2 - 7.9 | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~168 |

| Aromatic Ring (C-F) | ~160 (with JC-F coupling) | |

| Aromatic Ring (other C) | ~115 - 140 | |

| Imidazole Ring | ~120 - 138 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. rsc.org MD simulations treat atoms as classical particles and use force fields (like GAFF or CHARMM) to describe the forces between them. ucl.ac.ukresearchgate.net

For this compound, an MD simulation would involve placing the molecule in a box filled with explicit solvent molecules (e.g., water or ethanol) and simulating their movements over a period of nanoseconds. rsc.orgresearchgate.net This approach allows for the investigation of:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid and imidazole groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and the solvent.

Conformational Dynamics: How the presence of a solvent influences the preferred conformation and the flexibility of the molecule.

Thermodynamic Properties: Calculation of properties like the free energy of solvation, which quantifies the interaction between the solute and the solvent.

These simulations provide a dynamic picture of the molecule's behavior that complements the static, gas-phase information obtained from quantum chemical calculations.

Elucidation of Reaction Mechanisms via Computational Pathways

A plausible synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzoic acid with imidazole. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model such a reaction.

Hypothetical Computational Study of the SNAr Reaction:

A typical computational investigation of this reaction mechanism would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (3,4-difluorobenzoic acid and imidazole) and the product (this compound) would be optimized to find their lowest energy conformations.

Transition State Search: The transition state (TS) for the reaction would be located. This represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. For an SNAr reaction, this would likely be the Meisenheimer complex, a resonance-stabilized intermediate.

Intermediate Identification: Any reaction intermediates, which are local minima on the potential energy surface, would be identified and their geometries optimized.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models.

The data generated from such a study can be presented in a table to summarize the key energetic parameters.

Table 1: Hypothetical DFT Calculation Results for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | +8.5 |

| Transition State 2 | +12.7 |

| Products | -5.4 |

Note: These values are illustrative and represent a hypothetical reaction energy profile.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be employed to predict a variety of its chemical and physical attributes without the need for extensive laboratory experiments.

The development of a QSPR model involves several key steps:

Dataset Collection: A dataset of molecules with known properties is assembled. For instance, to predict the acidity (pKa) of this compound, a dataset of various substituted benzoic acids with their experimental pKa values would be required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is created that correlates a subset of the calculated descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

Hypothetical QSPR Model for LogP of Benzoic Acid Derivatives:

A hypothetical linear QSPR model for LogP could take the following form:

LogP = c₀ + c₁(AlogP) + c₂(TPSA) + c₃(*MR)

Where:

AlogP is the calculated octanol-water partition coefficient.

TPSA is the topological polar surface area.

MR is the molar refractivity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The application of such a model to this compound would involve calculating the values of the descriptors for this molecule and plugging them into the equation to predict its LogP.

Table 2: Hypothetical Calculated Descriptors and Predicted Property for this compound

| Descriptor | Calculated Value |

|---|---|

| AlogP | 1.85 |

| TPSA | 63.4 Ų |

| Molar Refractivity | 50.2 cm³/mol |

| Predicted LogP | 2.10 |

Note: The descriptor values and predicted LogP are for illustrative purposes only and are based on a hypothetical QSPR model.

Applications of 3 Fluoro 4 1h Imidazol 1 Yl Benzoic Acid As a Strategic Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Architectures

The unique structural features of 3-fluoro-4-(1H-imidazol-1-yl)benzoic acid, which include a fluorinated phenyl ring, a carboxylic acid group, and an imidazole (B134444) moiety, position it as a versatile and strategic building block in the synthesis of complex organic molecules. Its distinct functionalities allow for a variety of chemical transformations, making it a valuable precursor for creating intricate molecular frameworks.

Construction of Polyheterocyclic and Fused Ring Systems

While direct literature specifically detailing the use of this compound in the construction of polyheterocyclic and fused ring systems is limited, the inherent reactivity of its constituent parts suggests significant potential in this area. The imidazole ring is a common motif in a wide array of biologically active compounds and serves as a versatile precursor for the synthesis of fused heterocyclic systems. bohrium.comnih.gov Methodologies such as iron-catalyzed C(sp3)-H amination-cyclization are employed to construct various imidazole-fused ring systems, including imidazo[1,5-a]pyridines and imidazo[5,1-b]oxazoles. bohrium.comnih.gov

The presence of the carboxylic acid and the activated fluoro-aromatic ring in this compound offers multiple avenues for annulation reactions. The carboxylic acid can be converted to other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new heterocyclic rings fused to the existing benzene (B151609) ring. Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities that can subsequently be used to build additional fused rings. The strategic placement of the imidazole and carboxyl groups allows for the regioselective synthesis of complex polyheterocyclic structures, which are scaffolds of significant interest in medicinal chemistry and materials science.

Scaffold for Macrocyclic Compound Synthesis

Macrocyclic compounds are of great interest due to their unique conformational properties and their prevalence in natural products and pharmaceuticals. The bifunctional nature of this compound, possessing both a carboxylic acid for amide or ester bond formation and an imidazole ring that can participate in various coupling reactions, makes it an attractive scaffold for the synthesis of macrocycles.

The synthesis of macrocycles often involves an intramolecular cyclization step. In this context, the carboxylic acid of this compound can be coupled with a distal functional group on a long-chain appended to the imidazole nitrogen. The rigidity of the central phenyl-imidazole core can pre-organize the linear precursor, facilitating the macrocyclization process. The fluorine substituent can further influence the electronic properties and conformation of the resulting macrocycle, potentially impacting its binding affinity and selectivity for biological targets. While specific examples utilizing this exact molecule are not prevalent in the literature, the principles of macrocyclization using functionalized aromatic building blocks are well-established.

Utilization in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The molecular structure of this compound, with its hydrogen bond donors and acceptors, aromatic rings capable of π-π stacking, and a coordinating imidazole group, makes it an excellent candidate for the construction of various supramolecular architectures.

Design of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. rsc.orgrsc.org The design of stable HOFs relies on the use of rigid molecules with strong and directional hydrogen bonding motifs. The carboxylic acid moiety of this compound is a classic functional group for forming robust hydrogen-bonded dimers. researchgate.net

Ligand for Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands. The imidazole and carboxylate groups of this compound are excellent coordinating moieties for a wide range of metal ions. rsc.orgnih.gov The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen atoms of the imidazole ring can also bind to metal ions, leading to the formation of multidimensional frameworks. rsc.org

The introduction of a fluorine atom onto the organic linker can significantly influence the properties of the resulting MOF. Fluorination can enhance the hydrophobicity of the framework, which can be advantageous for applications such as the separation of hydrocarbons from water. rsc.org Additionally, the electronic properties of the ligand are altered by the electron-withdrawing fluorine atom, which can affect the catalytic activity or the luminescence properties of the MOF. nih.gov The structural diversity of MOFs can be tuned by varying the metal ion, the coordination geometry, and the reaction conditions, offering a pathway to materials with tailored pore sizes and functionalities.

| Framework Type | Potential Metal Ions | Potential Properties and Applications |

| MOF-A | Zn(II), Cu(II) | Gas storage (e.g., CO2, H2), catalysis, sensing |

| MOF-B | Zr(IV), Cr(III) | High stability, applications in harsh chemical environments |

| MOF-C | Lanthanides (e.g., Eu, Tb) | Luminescence, temperature sensing |

Formation of Coordination Polymers

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. Similar to its role in MOF synthesis, this compound can act as a versatile ligand for the construction of coordination polymers with diverse topologies and properties. rsc.orgmdpi.commdpi.com The coordination of the carboxylate and imidazole groups to metal centers can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks. rsc.org

| Polymer Dimension | Metal Ion Example | Potential Structural Motif |

| 1D | Cu(II) | Linear or zigzag chains |

| 2D | Zn(II) | Layered sheets or grids |

| 3D | Cd(II) | Interpenetrated networks |

Applications in Catalysis and Novel Ligand Design

The presence of both a coordinating imidazole group and a modifiable carboxylic acid function makes this compound a molecule of significant interest for the development of novel catalysts and ligands.

Development of Chiral Ligands for Asymmetric Catalysis (through derivatization)

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The development of effective chiral ligands is central to this field. While this compound is not itself chiral, its structure is an ideal scaffold for derivatization into chiral ligands.

The carboxylic acid group serves as a convenient handle for introducing chirality. By forming an amide or ester linkage with a chiral amine or alcohol, a new chiral molecule is created. This strategy has been effectively demonstrated with structurally related compounds. For instance, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been successfully used as a chiral derivatizing agent to determine the absolute configuration of β-chiral aminoalcohols via NMR spectroscopy. researchgate.netrsc.orgresearchgate.net In a similar fashion, this compound could be reacted with chiral auxiliaries to create analogous derivatizing agents.

Furthermore, the imidazole moiety is a well-established coordinating group in transition-metal catalysis. Ligands incorporating imidazole heterocycles are used in a variety of asymmetric transformations. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and by attaching a chiral group via the benzoic acid function, a chiral environment is created around the metal. This directs the stereochemical outcome of the catalyzed reaction. For example, 1H-imidazol-4(5H)-ones have been recently highlighted as effective pronucleophiles in catalytic asymmetric reactions, demonstrating the utility of the imidazole core in stereoselective synthesis. acs.orgcaltech.edu

Table 1: Potential Derivatization of this compound for Chiral Applications

| Derivative Type | Synthetic Strategy | Potential Application | Analogous System |

|---|---|---|---|

| Chiral Ester/Amide | Condensation reaction with a chiral alcohol or amine (e.g., (S)-phenylglycinol). | Chiral Derivatizing Agent (CDA) for NMR analysis. | 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA). researchgate.net |

| Chiral Metal Complex | Esterification/amidation with a chiral moiety, followed by coordination to a metal (e.g., Iridium, Rhodium). | Catalyst for asymmetric hydrogenation, allylic substitution, or C-C bond formation. | Iridium phosphoramidite (B1245037) complexes used with imidazolone (B8795221) pronucleophiles. acs.org |

Organocatalytic Properties of the Imidazole Moiety

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. The imidazole ring is a classic example of an organocatalytic functional group due to its unique electronic properties. It is amphoteric, meaning it can act as both a weak acid (the N-H proton, though substituted in this specific molecule) and, more commonly, as a weak base or nucleophile (the pyridine-like nitrogen atom). researchgate.net

The imidazole moiety within this compound can function as a catalyst in several ways:

General Base Catalysis: The lone pair on the sp2-hybridized nitrogen can deprotonate a substrate, increasing its nucleophilicity.

Nucleophilic Catalysis: The imidazole can act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate (e.g., an acyl-imidazolium species from an acyl halide), which is then more susceptible to reaction with another nucleophile.

Hydrogen Bond Donor: The imidazole ring can participate in hydrogen bonding, which can activate electrophiles. researchgate.net

Imidazole and its simple derivatives have been shown to effectively catalyze a range of reactions, including multicomponent reactions for the synthesis of diverse heterocyclic structures like 2-amino-4H-chromenes and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.netacs.org Its moderate catalytic activity is often beneficial, reducing the formation of byproducts. researchgate.net The presence of the electron-withdrawing fluoro and carboxylic acid groups on the attached benzene ring can modulate the basicity and nucleophilicity of the imidazole moiety in the target compound, potentially tuning its catalytic activity for specific applications.

Integration into Functional Materials

The rigid, aromatic structure and versatile functional groups of this compound make it an attractive building block for the synthesis of advanced functional materials, such as polymers and liquid crystals.

Precursor for Polymer Synthesis

Functional polymers are materials designed with specific properties and applications in mind, from catalysis to electronics. Imidazole-containing polymers are of particular interest for applications such as polymeric ionic liquids and membrane materials. rsc.org this compound is a bifunctional monomer that can be incorporated into polymer chains through its carboxylic acid group.

Two primary routes for polymerization are: